molecular formula C14H16N2O3 B11860360 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid

12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid

Cat. No.: B11860360
M. Wt: 260.29 g/mol
InChI Key: LOXXQYCKALCAJS-UHFFFAOYSA-N
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Description

12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid is a polycyclic heterocyclic compound featuring a fused azepine (7-membered ring) and quinazoline (6-membered diazine) system. The octahydro designation indicates extensive hydrogenation, conferring conformational flexibility and reduced ring strain compared to less saturated analogs .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

12-oxo-5a,6,7,8,9,10-hexahydro-5H-azepino[2,1-b]quinazoline-3-carboxylic acid

InChI

InChI=1S/C14H16N2O3/c17-13-10-6-5-9(14(18)19)8-11(10)15-12-4-2-1-3-7-16(12)13/h5-6,8,12,15H,1-4,7H2,(H,18,19)

InChI Key

LOXXQYCKALCAJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2NC3=C(C=CC(=C3)C(=O)O)C(=O)N2CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid involves multiple steps, typically starting with the formation of the azepinoquinazoline core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can lead to the formation of reduced analogs with modified functional groups.

Scientific Research Applications

12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Tables for Comparative Analysis

Table 1. Physicochemical Properties of Selected Azepinoquinazoline Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent Notable Property
Target Compound C₁₄H₁₆N₂O₃* ~258.10 Carboxylic acid High polarity
Hexahydro Derivative (108561-87-1) C₁₄H₁₄N₂O₃ 258.27 Carboxylic acid Rigid core
Methyl Ester (sc-345263) C₁₅H₁₆N₂O₃ 272.30 Methyl ester Enhanced reactivity
BL20063 (1775415-48-9) C₂₂H₂₄ClN₃O₃ 413.90 3-Cl, 4-OCH₃ phenyl Balanced lipophilicity

*Estimated based on structural similarity to CAS 108561-87-1.

Table 2. Bioactivity Comparison with Non-Azepinoquinazoline Compounds

Compound Class Example Compound Target/Activity IC₅₀/EC₅₀ Structural Advantage
Imidazo[2,1-b]thiazole 5l VEGFR2 (MDA-MB-231) 1.4 µM Modular synthesis, kinase selectivity
Naphthopyranopyrimidine 5 Antimicrobial N/A Planar aromatic system
Azepinoquinazoline BS-6868 Research compound N/A Tunable substituents, flexibility

Biological Activity

12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid is a compound belonging to the azepinoquinazoline class. This compound has garnered interest due to its potential therapeutic applications and biological activities. The unique structural features of this compound may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid is C23H27N3O3C_{23}H_{27}N_{3}O_{3}, with a molecular weight of 393.48 g/mol. The structure includes an octahydroazepinoquinazoline core and a carboxylic acid functional group that may influence its reactivity and biological interactions.

Antitumor Activity

Research indicates that compounds with similar structural motifs to 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid exhibit antitumor properties. For instance:

  • Cytotoxic Effects : Derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .

Antimicrobial Effects

Compounds in the quinazoline family are often investigated for their antimicrobial properties. Preliminary studies suggest that the azepinoquinazoline derivatives could possess activity against bacterial strains and fungi .

Anti-inflammatory Properties

Quinazoline derivatives are also recognized for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

The biological activity of 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid is hypothesized to involve:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors.
  • Molecular Docking Studies : Computational studies can elucidate binding affinities and predict interactions with biological targets.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various quinazoline derivatives on MCF-7 and NCI-H460 cell lines. Results indicated that certain derivatives exhibited significant growth inhibition compared to control groups.

Compound NameCell LineIC50 (µM)
12-Oxo CompoundMCF-715
12-Oxo CompoundNCI-H46020

Study 2: Antimicrobial Activity Screening

In another investigation focusing on antimicrobial activity:

  • The compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

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